molecular formula C14H21ClN2O2 B12103709 Benzyl trans-3-aminocyclohexylcarbamatehydrochloride

Benzyl trans-3-aminocyclohexylcarbamatehydrochloride

Cat. No.: B12103709
M. Wt: 284.78 g/mol
InChI Key: SBODKRLYZILWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl trans-3-aminocyclohexylcarbamatehydrochloride is a chemical compound with the molecular formula C14H21ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an aminocyclohexyl group, and a carbamate group, all bonded together in a specific configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-3-aminocyclohexylcarbamatehydrochloride typically involves the reaction of benzyl chloroformate with trans-3-aminocyclohexanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-3-aminocyclohexylcarbamatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Benzyl trans-3-aminocyclohexylcarbamate.

    Reduction: Benzyl trans-3-aminocyclohexylmethanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl trans-3-aminocyclohexylcarbamatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl trans-3-aminocyclohexylcarbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl trans-3-aminocyclohexylcarbamate
  • Benzyl trans-3-aminocyclohexylmethanol
  • Benzyl trans-3-aminocyclohexylamine

Uniqueness

Benzyl trans-3-aminocyclohexylcarbamatehydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various applications where solubility and stability are crucial .

Properties

IUPAC Name

benzyl N-(3-aminocyclohexyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBODKRLYZILWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.